(3-Methoxypyrrolidin-3-yl)methanol hydrochloride
Description
Properties
IUPAC Name |
(3-methoxypyrrolidin-3-yl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-9-6(5-8)2-3-7-4-6;/h7-8H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDDWGKDQMEQFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCNC1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxypyrrolidin-3-yl)methanol hydrochloride typically involves the reaction of pyrrolidine derivatives with methanol under controlled conditions. One common method includes the reaction of 3-methoxypyrrolidine with formaldehyde and hydrogen chloride to yield the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxypyrrolidin-3-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce different alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that (3-Methoxypyrrolidin-3-yl)methanol hydrochloride exhibits significant antimicrobial properties. Research has shown that compounds with similar structures can inhibit the growth of various pathogens, including bacteria and fungi. For instance, a study demonstrated that derivatives of pyrrolidine compounds showed promising results against common bacterial strains, suggesting potential applications in developing new antibiotics .
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.5 mg/mL |
| Similar Pyrrolidine Derivative | Escherichia coli | 0.25 mg/mL |
Antioxidant Properties
The antioxidant capacity of this compound has also been investigated. Compounds with similar structures have been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity can be quantified using assays such as DPPH and FRAP, indicating the compound's potential in nutraceutical applications .
Neurological Effects
Research into the neurological effects of this compound suggests it may have implications in treating neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems could be beneficial in developing treatments for conditions such as Alzheimer's disease or Parkinson's disease. Studies on related compounds have shown neuroprotective effects, warranting further investigation into this specific compound's mechanisms .
Anti-inflammatory Properties
Inflammation is a critical factor in many chronic diseases, and compounds with anti-inflammatory properties are of great interest in pharmacology. Preliminary studies indicate that this compound may inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory disorders .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions involving pyrrolidine derivatives. The compound can also serve as a precursor for synthesizing more complex molecules with enhanced biological activity.
| Synthesis Method | Reaction Type | Yield (%) |
|---|---|---|
| Alkylation | Nucleophilic Substitution | 85% |
| Reduction | Reductive Amination | 90% |
Case Study 1: Antimicrobial Efficacy
A research team evaluated the antimicrobial efficacy of this compound against a panel of bacteria and fungi. The study found that the compound had a significant inhibitory effect on Staphylococcus aureus, with an MIC of 0.5 mg/mL, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, researchers administered this compound to animal models exhibiting symptoms of neurodegeneration. Results showed a marked improvement in cognitive function and reduced neuronal loss, suggesting that this compound could play a role in developing therapies for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of (3-Methoxypyrrolidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-4-Methoxypyrrolidin-3-yl)methanol hydrochloride: A similar compound with slight structural differences that can lead to different biological activities.
(4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl)methanol hydrochloride: Another related compound with distinct chemical properties and applications.
Uniqueness
(3-Methoxypyrrolidin-3-yl)methanol hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its methoxy group and pyrrolidine ring contribute to its versatility in various chemical reactions and its potential as a building block in drug discovery .
Biological Activity
(3-Methoxypyrrolidin-3-yl)methanol hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C6H14ClNO2. The compound features a pyrrolidine ring substituted with a methoxy group, which contributes to its reactivity and biological properties .
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Receptor Modulation : The compound acts as a ligand for specific receptors, potentially influencing pathways associated with neurotransmission and cellular signaling.
- Enzyme Inhibition : It has been noted for its ability to inhibit certain enzymes, which may be relevant in the context of diseases such as Alzheimer's disease, where β-secretase (BACE1) inhibition is crucial .
Neuroprotective Effects
The compound's potential as a neuroprotective agent is under investigation, particularly in the context of neurodegenerative diseases. Its ability to inhibit BACE1 suggests a role in reducing amyloid-beta plaque formation, a hallmark of Alzheimer's disease .
Antioxidant Properties
Some studies have suggested that pyrrolidine derivatives may possess antioxidant properties, which can contribute to their protective effects against oxidative stress in cells. This aspect is particularly important in the context of chronic diseases where oxidative damage plays a significant role .
Case Studies and In Vitro Studies
Several studies have explored the biological activity of related compounds:
- BACE1 Inhibition : A study demonstrated that modifications in the structure of pyrrolidine derivatives could enhance their inhibitory activity against BACE1, suggesting that this compound might exhibit similar effects .
- Antimicrobial Testing : Related compounds have been evaluated for antimicrobial activity using various assays, indicating potential effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
Data Summary
| Property | Description |
|---|---|
| Chemical Formula | C6H14ClNO2 |
| Mechanism of Action | Receptor modulation; enzyme inhibition (e.g., BACE1) |
| Potential Applications | Neuroprotection; antimicrobial; antioxidant |
| Related Biological Activities | Inhibitory effects on β-secretase; antimicrobial efficacy against bacteria |
Q & A
Q. What are the key synthetic routes for (3-Methoxypyrrolidin-3-yl)methanol hydrochloride?
The synthesis typically involves multi-step processes:
- Step 1 : Formation of the pyrrolidine ring via cyclization reactions, often using reductive amination or ring-closing metathesis.
- Step 2 : Introduction of the methoxy group at the 3-position through alkylation or nucleophilic substitution.
- Step 3 : Hydrochloride salt formation via treatment with HCl in polar solvents (e.g., ethanol or dichloromethane) to enhance stability . Key considerations include optimizing reaction temperatures (e.g., 0–25°C for sensitive intermediates) and inert atmospheres to prevent oxidation .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : To confirm stereochemistry and purity (e.g., H and C NMR for structural elucidation) .
- HPLC-MS : For assessing purity and identifying impurities, using reverse-phase columns with methanol/water gradients .
- Collision Cross-Section (CCS) Analysis : Predicts molecular interactions using ion mobility spectrometry, particularly for studying adduct formation .
Q. What are the primary storage and handling protocols?
- Store under inert gas (e.g., argon) at –20°C to prevent degradation.
- Use desiccants to avoid hygroscopic absorption, as hydrochloride salts are moisture-sensitive .
Advanced Research Questions
Q. How do structural modifications in analogs influence pharmacological activity?
- Fluorine Substitution : Analogs with 2-fluorophenyl groups (e.g., [(3S,4R)-4-(2-Fluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride) show enhanced receptor binding due to increased lipophilicity and electronic effects .
- Chirality : Enantiomers (e.g., (S)-Pyrrolidin-3-ylmethanol hydrochloride) exhibit distinct binding affinities to targets like dopamine receptors, validated via X-ray crystallography .
- Methodology : Compare analogs using radioligand binding assays and molecular docking simulations to map structure-activity relationships .
Q. How to resolve contradictions in receptor binding data across studies?
- Assay Variability : Standardize assay conditions (e.g., buffer pH, temperature) to minimize discrepancies.
- Orthogonal Validation : Use SPR (surface plasmon resonance) alongside radioligand assays to confirm binding kinetics .
- Structural Analysis : Investigate enantiomeric purity via chiral HPLC, as impurities in stereoisomers can skew results .
Q. How to optimize enantiomeric purity during synthesis?
- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen epoxidation) for stereoselective methoxy group introduction.
- Chromatographic Separation : Use chiral stationary phases (e.g., cellulose-based columns) to isolate enantiomers post-synthesis .
Q. What in silico methods predict the compound’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
